molecular formula C16H12FIN2O2 B13084472 Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13084472
M. Wt: 410.18 g/mol
InChI Key: GWGSLMAQOQRYHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrazolo[1,5-A]pyridine core, which is a fused bicyclic system, and functional groups such as ethyl ester, fluorophenyl, and iodine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Products include derivatives with various substituents replacing the iodine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Receptor Modulation: Modulating the activity of receptors, leading to altered cellular signaling.

    Pathway Inhibition: Interfering with specific signaling pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-A]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group but different core structures.

    Iodinated Heterocycles: Heterocyclic compounds with iodine substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12FIN2O2

Molecular Weight

410.18 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12FIN2O2/c1-2-22-16(21)14-13-9-12(18)7-8-20(13)19-15(14)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3

InChI Key

GWGSLMAQOQRYHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)I

Origin of Product

United States

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